4,6-Dihydroxynicotinic acid
Description
Contextualizing 4,6-Dihydroxynicotinic Acid within Nicotinic Acid Metabolism Research
Nicotinic acid, also known as niacin or vitamin B3, is an essential nutrient for most living organisms. ebi.ac.ukebi.ac.uk While its role in human health is well-documented, its fate in the microbial world is a subject of extensive research. Certain bacteria can utilize nicotinic acid as a sole source of carbon, nitrogen, and energy. asm.org The degradation of nicotinic acid in these microorganisms proceeds through various metabolic pathways, often involving a series of hydroxylation steps.
In some bacterial species, the breakdown of nicotinic acid leads to the formation of dihydroxynicotinic acid isomers. One of the prominent pathways involves the initial hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. semanticscholar.orgnih.govbiorxiv.org Subsequent metabolic steps can then lead to the formation of various dihydroxy- or trihydroxy- pyridine (B92270) derivatives.
Significance of Dihydroxynicotinic Acid Isomers in Biochemical Studies
The study of dihydroxynicotinic acid isomers, including this compound, is crucial for understanding the diversity of microbial metabolic strategies. Different isomers are often characteristic of specific bacterial pathways. For instance, while some bacteria metabolize nicotinic acid via 2,6-dihydroxynicotinic acid, others may utilize different isomers.
The enzymatic reactions involved in the formation and further degradation of these isomers are of significant interest to biochemists and enzymologists. These reactions often involve unique enzymes such as hydroxylases and monooxygenases that catalyze the introduction of hydroxyl groups onto the pyridine ring. morressier.comasm.org Understanding the structure, function, and mechanism of these enzymes can have applications in bioremediation and biocatalysis.
For example, the degradation of certain pesticides and industrial pollutants, which are often N-heterocyclic compounds, can be facilitated by enzymes involved in nicotinic acid metabolism. researchgate.netresearchgate.net The study of intermediates like this compound helps to elucidate these complex degradation pathways.
Historical Perspectives on Dihydroxynicotinic Acid Research
Early research into nicotinic acid metabolism, dating back several decades, laid the groundwork for our current understanding. Initial studies focused on identifying the key intermediates and enzymes in the degradation pathways of bacteria such as Pseudomonas and Bacillus species. asm.orgsemanticscholar.org These pioneering efforts led to the discovery of 6-hydroxynicotinic acid as a central metabolite. asm.orgsemanticscholar.org
Further investigations revealed the existence of various dihydroxynicotinic acid isomers as subsequent intermediates. While much of the early focus was on 2,6-dihydroxynicotinic acid, the potential for other isomers, including this compound, was recognized. asm.org The development of more advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has enabled a more detailed characterization of these metabolic pathways and the identification of a wider range of intermediates.
Recent research has expanded to explore the metabolic pathways in a broader range of microorganisms, including fungi, revealing novel pathways and enzymes. nih.govbiorxiv.org These ongoing studies continue to refine our understanding of the intricate biochemical transformations involved in the microbial degradation of nicotinic acid and its derivatives.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-5(9)7-2-3(4)6(10)11/h1-2H,(H,10,11)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLHSJRQOWSNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203117 | |
| Record name | Nicotinic acid, 4,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-62-6 | |
| Record name | Nicotinic acid, 4,6-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxynicotinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dihydroxynicotinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinic acid, 4,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Biotransformation of Dihydroxynicotinic Acids
Microbial Degradation Pathways of Nicotinic Acid and its Dihydroxylated Intermediates
Microorganisms employ several different strategies for the degradation of nicotinic acid. mdpi.comresearchgate.net The initial steps typically involve hydroxylation of the pyridine (B92270) ring, leading to various hydroxylated intermediates. nih.govsemanticscholar.org The specific pathway and intermediates formed can vary significantly between different bacterial genera, such as Pseudomonas and Bacillus. mdpi.commorressier.com While aerobic degradation pathways have been studied extensively, anaerobic routes also exist, for instance in Eubacterium barkeri. pnas.orgbiorxiv.orgresearchgate.net
Nicotinic Acid to 6-Hydroxynicotinic Acid Conversion
The most common initial step in the aerobic degradation of nicotinic acid is its hydroxylation to 6-hydroxynicotinic acid (6-HNA). pnas.orgbiorxiv.orgresearchgate.netsemanticscholar.org This reaction is catalyzed by a molybdenum-containing enzyme known as nicotinate (B505614) hydroxylase or nicotinic acid hydroxylase. biorxiv.orgnih.govasm.org This enzymatic conversion has been identified in a wide range of bacteria and is a crucial gateway for further catabolism. mdpi.comtandfonline.comgoogle.com In some organisms, the synthesis of the enzymes for nicotinic acid degradation is induced by 6-HNA itself, the product of the first reaction. nih.govasm.org The enzyme often requires molecular oxygen, with studies showing that the oxygen atom incorporated into the product is derived from water. semanticscholar.orgasm.org
| Microorganism | Enzyme System | Key Findings |
| Pseudomonas fluorescens TN5 | Nicotinate Hydroxylase | Optimized conditions yielded 191 g/L of 6-HNA from nicotinic acid. tandfonline.com |
| Bacillus species | Nicotinic Acid Hydroxylase | The enzyme is an iron-containing flavoprotein. asm.org Its induction is coordinated with the subsequent enzyme, 6-HNA hydroxylase. nih.gov |
| Pseudomonas putida KT2440 | Two-component hydroxylase (NicAB) | The first enzyme in the nic gene cluster responsible for NA degradation. pnas.org |
| Achromobacter xylosoxidans | Nicotinate Hydroxylase | Used in processes for the production of 6-HNA. tandfonline.comgoogle.com |
| Aspergillus nidulans | Molybdenum-containing hydroxylase | A eukaryotic example where NA is converted to 6-HNA, showing convergent evolution with bacterial pathways. biorxiv.org |
Pathways involving 2,6-Dihydroxynicotinic Acid as an Intermediate
Following the formation of 6-HNA, pathways diverge. In some bacteria, particularly Bacillus species, a second hydroxylation occurs to produce 2,6-dihydroxynicotinic acid (2,6-DHNA). researchgate.netsemanticscholar.orgasm.org This contrasts with the pathway in organisms like Pseudomonas putida, which proceeds via 2,5-dihydroxypyridine (B106003) (2,5-DHP). pnas.orgresearchgate.net The formation of 2,6-DHNA is a key step in a distinct metabolic route. biorxiv.orgresearcher.life The enzyme responsible, 6-hydroxynicotinic acid hydroxylase, has been purified and characterized as a large, iron-containing flavoprotein, similar to the initial hydroxylase. asm.org Kinetic analyses suggest that a flavin monooxygenase (BnFMO) from Bacillus niacini catalyzes the subsequent hydroxylation of either 2,6-DHNA or its spontaneous decarboxylation product, 2,6-dihydroxypyridine (B1200036). nih.gov
Decarboxylative hydroxylation is a key reaction type in these metabolic pathways. acs.orgnih.gov For instance, the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) from Pseudomonas putida catalyzes the decarboxylative hydroxylation of 6-HNA to form 2,5-DHP. cortland.edumorressier.comacs.org This is a flavin-dependent monooxygenase that uses NADH. acs.orgnih.gov
In the Bacillus niacini pathway, a mechanistically similar but distinct reaction is hypothesized. researcher.liferesearchgate.net It is proposed that a flavin monooxygenase (FMO) catalyzes the hydroxylation of 2,6-DHNA, which may be coupled with decarboxylation to yield 2,3,6-trihydroxypyridine (B1195510). morressier.comresearchgate.net The exact substrate for this enzyme (either 2,6-DHNA or its spontaneously decarboxylated product 2,6-DHP) is a subject of ongoing research, as these intermediates are not commercially available and require chemical synthesis for study. digitellinc.comnih.gov
After the formation of di- or tri-hydroxylated pyridine intermediates, the aromatic ring is cleaved. In the Pseudomonas pathway, 2,5-dihydroxypyridine is converted to N-formylmaleamic acid by the dioxygenase NicX, which is then hydrolyzed to maleamic acid and formic acid. pnas.orgsemanticscholar.org Maleamic acid is further metabolized to maleic acid, an intermediate of the tricarboxylic acid (TCA) cycle. semanticscholar.org
In pathways involving 2,3,6-trihydroxypyridine (a potential downstream product of 2,6-DHNA in Bacillus), ring cleavage also occurs. biorxiv.orgvu.lt For example, in Arthrobacter, 2,3,6-trihydroxypyridine is converted to α-ketoglutarate, another TCA cycle intermediate. vu.ltresearchgate.net The complete degradation of pyridine and its derivatives ultimately leads to simple molecules like succinic acid, fumaric acid, or α-ketoglutarate, which can be assimilated by the cell. researchgate.netasm.orgnih.gov
Decarboxylative Hydroxylation Reactions
Specific Microbial Strains Involved in Dihydroxynicotinic Acid Metabolism
A diverse array of microorganisms has been identified with the ability to degrade nicotinic acid and its derivatives. These bacteria are often isolated from soil and are of interest for bioremediation applications. wooster.eduresearchgate.net
Table of Microbial Strains in Nicotinic Acid Degradation:
| Microbial Strain | Metabolic Pathway/Key Intermediate(s) | Reference(s) |
|---|---|---|
| Pseudomonas putida | 6-HNA, 2,5-DHP, Maleamate Pathway | pnas.orgmdpi.com |
| Pseudomonas fluorescens | 6-HNA | tandfonline.com |
| Bacillus niacini | 6-HNA, 2,6-DHNA | wooster.eduresearchgate.netmicrobiologyresearch.org |
| Eubacterium barkeri | Anaerobic pathway, 1,4,5,6-tetrahydro-6-oxonicotinic acid | pnas.orgbiorxiv.org |
| Arthrobacter sp. | Nicotine (B1678760) degradation converging on dihydroxypyridines | nih.govscispace.com |
| Achromobacter xylosoxidans | 6-HNA production | tandfonline.comgoogle.com |
| Bordetella bronchiseptica | 6-HNA, 2,5-DHP | acs.org |
| Serratia marcescens | Accumulation of 6-HNA | tandfonline.com |
Bacillus species, and Bacillus niacini in particular, utilize a distinct pathway for nicotinic acid catabolism compared to Gram-negative bacteria like Pseudomonas. researchgate.netmorressier.comasm.org B. niacini was first described as a species capable of using nicotinate as its sole source of carbon, nitrogen, and energy. microbiologyresearch.org
The degradation pathway in this bacterium proceeds through the sequential hydroxylation of nicotinic acid to 6-hydroxynicotinic acid (6-HNA) and then to 2,6-dihydroxynicotinic acid (2,6-DHNA). semanticscholar.orgnih.govasm.org The enzymes for these first two steps, nicotinic acid hydroxylase and 6-HNA hydroxylase, are coordinately induced and have been characterized as large, iron-containing flavoproteins. nih.govasm.orggoogle.com The genome of B. niacini contains a nic gene cluster that encodes the enzymes for this unique degradation pathway. wooster.eduresearchgate.netresearchgate.net A key uncharacterized step is the subsequent metabolism of 2,6-DHNA, which is thought to involve a flavin monooxygenase (FMO) that catalyzes a decarboxylative hydroxylation reaction, potentially forming 2,3,6-trihydroxypyridine. researcher.lifenih.govresearchgate.net The elucidation of this pathway is an active area of research, providing new insights into microbial N-heterocycle metabolism. wooster.eduwooster.edu
Pseudomonas putida
In several Pseudomonas species, the degradation of nicotinic acid proceeds through 6-hydroxynicotinic acid. nih.gov In Pseudomonas putida, 6-hydroxynicotinic acid is converted to 2,5-dihydroxypyridine (2,5-DP). nih.govnih.govbiorxiv.org This conversion is catalyzed by the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC). morressier.com The pathway in P. putida involves a six-step process, with NicC being the second enzyme in the sequence. morressier.comcortland.edu The resulting 2,5-DP is not further hydroxylated; instead, the pyridine ring is cleaved between the C5 and C6 positions. biorxiv.orgbiorxiv.org A loss-of-function mutant in the gene encoding the enzyme responsible for 2,5-DP catabolism, NicX, leads to the accumulation of a green pigment derived from the non-enzymatic transformation of 2,5-DP. nih.govbiorxiv.org
The degradation of p-hydroxyphenylacetic acid, another aromatic compound, has also been studied in Pseudomonas putida F6, revealing the versatility of this bacterium in metabolizing hydroxylated aromatics. nih.gov While not directly involving dihydroxynicotinic acid, it highlights the diverse enzymatic machinery present in Pseudomonas for breaking down aromatic rings. nih.gov
Bradyrhizobiaceae Strain SG-6C
The bacterial strain Bradyrhizobiaceae SG-6C is capable of mineralizing 6-chloronicotinic acid, a metabolite of certain neonicotinoid insecticides. researchgate.netresearchgate.net This process involves the hydrolytic dechlorination of 6-chloronicotinic acid to 6-hydroxynicotinic acid. researchgate.netmdpi.complos.org The responsible enzyme, 6-chloronicotinic acid chlorohydrolase (Cch2), is a member of the metal-dependent hydrolase superfamily. mdpi.complos.orgigem.org
Once formed, 6-hydroxynicotinic acid enters the nicotinic acid degradation pathway. researchgate.netmdpi.complos.org Strain SG-6C can utilize 6-hydroxynicotinic acid as its sole carbon source, completely degrading it within a specific timeframe in both growth and resting cell studies. plos.orgscienceopen.com The pathway ultimately leads to the mineralization of the compound. researchgate.netresearchgate.net The gene for Cch2 appears to have been mobilized into the bacterium via an integrative and conjugative element (ICE), which allows the organism to channel 6-hydroxynicotinic acid into its existing nicotinic acid mineralization pathway. mdpi.complos.org This demonstrates a fascinating example of metabolic pathway evolution and adaptation.
Aspergillus nidulans (Eukaryotic Pathway)
The filamentous fungus Aspergillus nidulans presents a eukaryotic pathway for nicotinic acid degradation that differs significantly from prokaryotic routes. nih.govresearchgate.net While the initial step is the same—hydroxylation of nicotinic acid to 6-hydroxynicotinic acid by the HxnS enzyme—the subsequent steps are unique. nih.govbiorxiv.org
In A. nidulans, 6-hydroxynicotinic acid is converted to 2,5-dihydroxypyridine (2,5-DP) by a monooxygenase called HxnX, a step that occurs in the peroxisomes. nih.gov This 2,5-DP is then further hydroxylated by the enzyme HxnV to form 2,3,6-trihydroxypyridine (2,3,6-THP). nih.gov This is a key divergence from the P. putida pathway, where 2,5-DP is the point of ring cleavage. biorxiv.org
The pathway continues with the saturation of the 2,3,6-THP ring to produce novel metabolites not seen in bacteria, such as 5,6-dihydroxypiperidine-2-one and 3-hydroxypiperidine-2,6-dione. nih.govbiorxiv.orgresearchgate.net The genes encoding these enzymes (the hxn genes) are organized in co-regulated clusters. nih.govbiorxiv.orgresearchgate.net This entire eukaryotic pathway illustrates convergent evolution, where fungi and bacteria have developed distinct strategies to metabolize the same initial compound. nih.govbiorxiv.orgresearchgate.net
Enzymes Involved in Dihydroxynicotinic Acid Biotransformation
The biotransformation of dihydroxynicotinic acids is orchestrated by a variety of enzymes, primarily hydroxylases and monooxygenases. These enzymes are crucial for introducing hydroxyl groups onto the pyridine ring, a key step in destabilizing the aromatic structure for subsequent cleavage.
Hydroxylases and Monooxygenases
Several types of hydroxylating enzymes are involved in the degradation of nicotinic acid and its derivatives.
Nicotinate Dehydrogenase/Hydroxylase : In many bacteria, the initial hydroxylation of nicotinic acid to 6-hydroxynicotinic acid is catalyzed by a molybdenum cofactor-containing hydroxylase. nih.govbiorxiv.org In a Bacillus species, the enzymes that hydroxylate nicotinic acid to 6-hydroxynicotinic acid, and subsequently to 2,6-dihydroxynicotinic acid, have been identified as large, iron-containing flavoproteins. asm.orgebi.ac.uk These enzymes were found to have a molecular weight of 400,000 to 450,000 and appear to be composed of subunits. ebi.ac.uk
6-Hydroxynicotinate 3-Monooxygenase (NicC) : This flavin-dependent monooxygenase is found in Pseudomonas putida and catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. morressier.comcortland.edu This enzyme is a key component of the six-step degradation pathway in this bacterium. cortland.edu
Flavin Monooxygenase (FMO) in Bacillus niacini : In the nicotinic acid metabolic pathway of Bacillus niacini, a flavin monooxygenase (BnFMO) is involved in a decarboxylative hydroxylation step. morressier.com This enzyme is hypothesized to catalyze the hydroxylation of either 2,6-dihydroxynicotinic acid (2,6-DHNA) or 2,6-dihydroxypyridine (2,6-DHP), which can be formed spontaneously from the decarboxylation of 2,6-DHNA. nih.govacs.org Structural analysis has revealed that BnFMO is an unusual trimer for a Class A flavin monooxygenase. nih.govacs.org
Aspergillus nidulans Enzymes (HxnS, HxnX, HxnV) : In this fungus, HxnS is a nicotinate hydroxylase. nih.gov HxnX is a monooxygenase that converts 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. nih.gov HxnV is another hydroxylase that adds a third hydroxyl group, converting 2,5-DP to 2,3,6-trihydroxypyridine. nih.gov
6-Chloronicotinic Acid Chlorohydrolase (Cch2) : This enzyme from Bradyrhizobiaceae strain SG-6C is a chlorohydrolase that removes chlorine from 6-chloronicotinic acid to produce 6-hydroxynicotinic acid. plos.orgigem.org
Table 1: Key Enzymes in Dihydroxynicotinic Acid Metabolism
| Enzyme | Organism | Substrate | Product | Cofactor/Type |
|---|---|---|---|---|
| Nicotinate Dehydrogenase | Bacillus sp. | Nicotinic Acid | 6-Hydroxynicotinic Acid | Iron-containing flavoprotein |
| 6-Hydroxynicotinate Dehydrogenase | Bacillus sp. | 6-Hydroxynicotinic Acid | 2,6-Dihydroxynicotinic Acid | Iron-containing flavoprotein |
| 6-Hydroxynicotinate 3-Monooxygenase (NicC) | Pseudomonas putida | 6-Hydroxynicotinic Acid | 2,5-Dihydroxypyridine | FAD |
| Flavin Monooxygenase (BnFMO) | Bacillus niacini | 2,6-Dihydroxynicotinic Acid or 2,6-Dihydroxypyridine | Hydroxylated product | FAD |
| HxnS | Aspergillus nidulans | Nicotinic Acid | 6-Hydroxynicotinic Acid | Molybdenum cofactor |
| HxnX | Aspergillus nidulans | 6-Hydroxynicotinic Acid | 2,5-Dihydroxypyridine | Monooxygenase |
| HxnV | Aspergillus nidulans | 2,5-Dihydroxypyridine | 2,3,6-Trihydroxypyridine | Hydroxylase |
Mechanisms of Oxygen Atom Incorporation
The source of the oxygen atoms incorporated into the pyridine ring during hydroxylation can vary depending on the enzyme type.
Hydroxylases : In the case of the Bacillus species that converts nicotinic acid to 2,6-dihydroxynicotinic acid, experiments have shown that the enzymes responsible for these two hydroxylation steps utilize oxygen atoms from water, not from molecular oxygen (O₂). asm.orgnih.govebi.ac.uk In this mechanism, molecular oxygen acts as the terminal electron acceptor, with half a molecule of O₂ being consumed for each hydroxyl group added. nih.govebi.ac.uk The activity of these purified hydroxylases requires an external electron acceptor. asm.orgnih.gov
Monooxygenases : In contrast, monooxygenases incorporate one atom of oxygen from O₂ into the substrate, while the other oxygen atom is reduced to water. asm.org The enzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase, for example, functions similarly to flavoprotein hydroxylases, involving C(4a)-hydroperoxyflavin and C(4a)-peroxyflavin intermediates. nih.gov Isotope tracer experiments with this enzyme confirmed that one oxygen atom from ¹⁸O₂ and one from H₂¹⁸O are incorporated into the final product, indicating a complex mechanism. nih.gov
Regulation of Enzyme Activity and Induction
The synthesis and activity of enzymes in these metabolic pathways are tightly regulated to ensure efficient substrate utilization and to prevent the wasteful production of enzymes when they are not needed.
Induction : In a Bacillus species, the enzymes for nicotinic acid degradation, specifically NA hydroxylase and 6-HNA hydroxylase, are coordinately induced. asm.org The true inducer of the pathway is not nicotinic acid itself, but its product, 6-hydroxynicotinic acid. asm.orgebi.ac.uk The slow induction by nicotinic acid is likely due to its initial, slow conversion to 6-hydroxynicotinic acid by basal levels of the enzyme. asm.org In Aspergillus nidulans, the eleven hxn genes are inducible by a derivative of nicotinic acid and are under the control of a pathway-specific transcription factor, HxnR, as well as the global nitrogen regulator AreA. nih.govbiorxiv.org
Catabolite Repression : The synthesis of the nicotinic acid and 6-hydroxynicotinic acid hydroxylases in the Bacillus species is subject to catabolite repression by glucose, but only when ammonium (B1175870) is also present in the medium. asm.orgebi.ac.uk This indicates a complex regulatory network that integrates both carbon and nitrogen availability.
Allosteric Regulation and Covalent Modification : General mechanisms of enzyme regulation, such as allosteric control and covalent modification, are also likely to play a role. mgcub.ac.inlibretexts.org Allosteric enzymes can be regulated by effector molecules binding to a site other than the active site, causing conformational changes that either activate or inhibit the enzyme. mgcub.ac.inlibretexts.org Covalent modifications, such as phosphorylation, methylation, or adenylation, can also reversibly activate or inactivate enzymes. mgcub.ac.inlibretexts.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,3,6-trihydroxypyridine |
| 2,5-dihydroxypyridine |
| 2,6-dihydroxynicotinic acid |
| 2,6-dihydroxypyridine |
| 3-hydroxypiperidine-2,6-dione |
| 4,6-Dihydroxynicotinic acid |
| 5,6-dihydroxypiperidine-2-one |
| 6-chloronicotinic acid |
| 6-hydroxynicotinic acid |
| Fumaric acid |
| Nicotinic acid |
Lack of Documented Bioremediation Role for this compound
Following a comprehensive review of available scientific literature, no specific information has been found regarding the metabolic pathways, biotransformation, or implications for bioremediation of the chemical compound this compound.
Research into the microbial degradation of nitrogen-heterocyclic aromatic compounds, particularly nicotinic acid and its derivatives, is extensive. These studies consistently show that bacterial and fungal degradation pathways proceed through different isomers of dihydroxynicotinic acid.
Microbial breakdown of nicotinic acid, a common nitrogen-heterocyclic compound, typically begins with a hydroxylation step to form 6-hydroxynicotinic acid. researchgate.netwooster.edubiorxiv.org Subsequent steps in various microorganisms lead to other dihydroxy- intermediates, but not this compound.
For instance:
In bacteria such as Bacillus sp. , 6-hydroxynicotinic acid is further hydroxylated to form 2,6-dihydroxynicotinic acid . wooster.edusemanticscholar.orgebi.ac.ukasm.org
In other bacteria like Pseudomonas putida and the fungus Aspergillus nidulans , 6-hydroxynicotinic acid undergoes decarboxylative hydroxylation to yield 2,5-dihydroxypyridine . researchgate.netbiorxiv.orgcortland.edu
These established pathways are central to the bioremediation of environments contaminated with pyridine-based compounds, including certain pesticides. researchgate.net The enzymes and genetic clusters responsible for the degradation of these other isomers have been a subject of detailed study to enhance bioremediation efforts. wooster.educortland.edu
However, the specific isomer this compound is not identified as a metabolite or intermediate in these documented biological degradation routes. Due to the complete absence of research findings on its role in biotransformation and bioremediation, it is not possible to provide the detailed article as requested.
Biological and Pharmacological Research Applications of 4,6 Dihydroxynicotinic Acid and Analogs
Role as Chemical Building Blocks in Organic Synthesis
4,6-Dihydroxynicotinic acid and its derivatives are recognized as valuable intermediates and raw materials in the field of organic synthesis. fishersci.comchemicalbook.com Their unique chemical structures, featuring a pyridine (B92270) ring with hydroxyl and carboxylic acid functional groups, allow them to serve as versatile building blocks for the construction of more complex molecules. chemimpex.com This has led to their use in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.comchemicalbook.com
Synthesis of Heterocyclic Compounds
A primary application of this compound is in the synthesis of various heterocyclic compounds, with a particular emphasis on pyridine derivatives. aaronchem.com The reactivity of its functional groups allows for a range of chemical transformations, making it a key starting material for creating more elaborate heterocyclic systems. For instance, it can be used to produce 2,4-dihydroxypyridine (B17372) through decarboxylation. google.com Furthermore, derivatives such as 4,6-dichloronicotinic acid are instrumental in synthesizing complex organic molecules, including various heterocyclic compounds and analogs of natural products.
Synthesis of Biologically Active Molecules
The structural framework of this compound and its analogs makes them crucial starting points for the synthesis of a wide array of biologically active molecules. cymitquimica.com Its derivatives are utilized in the development of new therapeutic agents. chemimpex.com
Derivatives of this compound, such as 4,6-dichloronicotinoyl chloride, serve as precursors for the synthesis of molecules designed to be enzyme inhibitors. These compounds are investigated for their potential to modulate the activity of various enzymes, a key strategy in drug discovery. For example, certain quinazoline (B50416) derivatives synthesized from related starting materials have been evaluated as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Thiopeptide antibiotics, which feature complex heterocyclic structures, are known to possess a wide range of biological activities, including enzyme inhibition. nih.gov
The synthesis of receptor ligands is another significant application of this compound derivatives. These molecules are designed to bind to specific biological receptors, thereby modulating their function. This is a critical aspect of developing new drugs for a variety of diseases.
Quinazoline and quinoline (B57606) derivatives are an important class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. cymitquimica.comijmpr.in Research has shown that 4,6-disubstituted quinazoline derivatives exhibit anti-inflammatory and anticancer activities. nih.govnih.gov The synthesis of these derivatives often involves multi-step processes starting from simpler precursors. nih.govdergipark.org.tr These compounds are key in the research of enzyme inhibitors and the design of novel bioactive molecules for therapeutic applications in cancer, infections, and neurodegenerative and cardiovascular conditions. cymitquimica.com
Receptor Ligands
Investigational Biological Activities
Beyond its role as a synthetic building block, this compound and its analogs are themselves subjects of biological investigation. The structural features of the molecule may contribute to its inherent biological activity. cymitquimica.com For instance, certain derivatives have been investigated for their potential as antihypertensive and antilipolytic agents. google.com The broader class of nicotinic acid derivatives has been explored for a variety of biological effects, including the treatment of hyperlipidemia. ebi.ac.uk
Table 1: Selected Research Findings on this compound and Analogs
| Compound/Derivative Class | Application/Activity | Research Focus |
|---|---|---|
| This compound | Synthesis of Heterocyclic Compounds | Precursor for 2,4-dihydroxypyridine. google.com |
| 4,6-Dichloronicotinoyl chloride | Synthesis of Biologically Active Molecules | Precursor for enzyme inhibitors and receptor ligands. |
| 4,6-Disubstituted Quinazolines | Anticancer and Anti-inflammatory | Evaluation against U937 leukemia cell lines. nih.govnih.gov |
| Quinazoline/Quinoline Derivatives | Therapeutic Agents | Development of drugs for cancer, infections, neurodegenerative, and cardiovascular diseases. cymitquimica.com |
| Nicotinic Acid Derivatives | Antihypertensive and Antilipolytic | Investigational agents for cardiovascular and metabolic diseases. google.com |
Potential Neuroprotective Properties
Research has shown that polyphenolic compounds may offer neuroprotective benefits, making them promising candidates for the development of drugs to treat various neurological disorders. ijbs.com These natural compounds are known to protect neurons from neurotoxicity, reduce inflammation, and enhance cognitive functions like memory and learning. ijbs.com Their antioxidant properties help shield cells from oxidative damage, a key factor in many chronic diseases. ijbs.com
One area of investigation is the role of these compounds in mitigating the effects of neurodegenerative diseases such as Alzheimer's and Parkinson's. frontiersin.org For instance, in Alzheimer's disease, microglia can help protect the brain by clearing out β-amyloid plaques. mdpi.com Activated microglia also encourage the growth of astrocytes, which aid in repairing damaged neuronal tissue. mdpi.com Certain natural compounds have been found to support these neuroprotective processes. frontiersin.org
Peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA, have also emerged as a significant area of interest for their potential in managing neurological conditions. nih.gov One specific variant, PNA5, is particularly noted for its role in higher cognitive functions and has demonstrated neuroprotective qualities by improving cognitive function and reducing neuroinflammation. nih.gov
Additionally, some hybrid compounds have been synthesized and tested for their neuroprotective effects. For example, a new series of tetrahydroacridine derivatives were evaluated for their potential in treating Alzheimer's disease. mdpi.com One compound from this series, labeled 3c, showed neuroprotective activity and the ability to act as a free-radical scavenger. mdpi.com In laboratory tests, this compound demonstrated neuroprotection at various concentrations. mdpi.com
Antioxidant Activity of Dihydroxynicotinic Acid Isomers
The antioxidant properties of dihydroxybenzene isomers, which include hydroquinone, catechol, and resorcinol (B1680541), are influenced by the position of the hydroxyl (-OH) groups on the phenol (B47542) ring. mdpi.com Experimental results indicate that hydroquinone, with its hydroxyl groups at the para position, exhibits the highest antioxidant activity, followed by catechol (ortho position) and then resorcinol (meta position). mdpi.com This is because the para positioning of the -OH groups lowers the ionization potential, allowing the compound to donate electrons more readily. mdpi.com
The antioxidant capabilities of various plant-derived extracts and compounds are often evaluated using assays such as the DPPH radical scavenging test. mdpi.com Studies on flavanone (B1672756) isomers have shown that their antioxidant activity is concentration-dependent and related to their chemical structure. mdpi.com For instance, neohesperidosides have been found to have significantly better antioxidant activity at lower concentrations compared to their corresponding rutinosides. mdpi.com
Research into the antioxidant potential of various plant extracts has identified several promising sources of natural antioxidants. For example, extracts from certain Cotoneaster species have demonstrated significant antioxidant efficiency, with proanthocyanidins (B150500) being the most important contributors to this activity. semanticscholar.org Similarly, extracts from Thymus munbyanus have been highlighted as a promising natural source of non-toxic antioxidants. turkjps.org
The antioxidant activity of these compounds is a key area of research due to the link between oxidative stress and various chronic diseases. frontiersin.org Natural compounds with strong antioxidant properties, such as polyphenols, flavonoids, and carotenoids, can neutralize reactive oxygen species (ROS) and reduce oxidative damage to neurons. frontiersin.org
Antimicrobial and Antifungal Properties of Related Compounds
Derivatives of nicotinic acid have been the subject of research for their potential antimicrobial and antifungal activities. For instance, some heterocyclic chalcone (B49325) analogues have shown significant antimicrobial effects, particularly against Gram-positive bacteria. dovepress.com The mechanism of action for some of these compounds is believed to involve the disruption of cellular membrane lipid bilayers, which compromises the cell's integrity. dovepress.com
Hydrazide–hydrazone derivatives are another class of compounds that have displayed a wide range of biological activities, including antibacterial and antifungal properties. d-nb.info These compounds are frequently synthesized and evaluated for their potential as antimicrobial agents. d-nb.info
In the realm of materials science, chitosan (B1678972), a biopolymer derived from chitin, has been modified to enhance its antimicrobial properties. mdpi.com Modified chitosan nonwovens have been tested for their ability to inhibit the growth of bacteria and fungi. mdpi.com
Essential oils from plants like Eucalyptus have also been studied for their antimicrobial and antifungal effects. nih.gov Research has shown that the essential oil from certain Eucalyptus species has a broader spectrum of activity than its methanol (B129727) extracts. nih.gov Interestingly, the whole oil often exhibits greater antimicrobial potential than its primary component, 1,8-cineole, when tested alone. nih.gov
The search for new antimicrobial agents is a critical area of research. For example, some synthetic organophosphinate compounds are thought to act as potent inhibitors of enzymes in bacteria by competing with naturally occurring molecules for binding sites. mdpi.com
Anticancer Potential of Derivatives
Nicotinic acid and its derivatives have gained significant attention in the field of cancer research due to their wide range of biological properties. These nitrogen-containing heterocyclic compounds are considered promising targets for the discovery and development of new anticancer drugs.
Inhibition of Cancer Cell Line Proliferation
Derivatives of nicotinic acid have been shown to inhibit the proliferation of various cancer cell lines. For example, some derivatives have been effective in inducing apoptosis (programmed cell death) and inhibiting the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) at low concentrations.
One study focused on the design and synthesis of novel nicotinic acid-based cytotoxic agents with selective inhibitory effects against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor growth. nih.gov Two compounds, 5b and 5c, were particularly active against HCT-15, PC-3, and CF-295 cancer cell lines. nih.gov Compound 5c, in particular, showed promising inhibition of VEGFR-2 and induced a significant increase in caspase-3 levels, indicating apoptosis. nih.gov
Other natural and synthetic compounds have also demonstrated antiproliferative activity. For instance, gallic acid has been reported to inhibit the proliferation and induce apoptosis in a lymphoblastic leukemia cell line. Similarly, certain catechin (B1668976) derivatives have been found to inhibit the proliferation of breast, central nervous system, colon, and lung cancer cell lines. nih.gov
Betulinic acid derivatives have also been explored for their anticancer potential, with some showing the ability to inhibit the growth of different types of tumor cell lines. mdpi.com In one study, glycyrrhetinic acid derivatives displayed strong proliferative inhibition against six different cancer cell lines, with the HCT116 cell line being the most sensitive. nih.gov
The following table provides a summary of the inhibitory effects of some of these compounds on various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Key Findings |
| Nicotinic Acid Derivative | HeLa, MCF-7 | Induces apoptosis and inhibits cell growth at concentrations as low as 10 µM. |
| Compound 5c (Nicotinic Acid-based) | HCT-15, PC-3 | High cytotoxic potential, promising VEGFR-2 inhibition (IC50 = 0.068 μM), and induced a 4.3-fold rise in caspase-3 levels. nih.gov |
| Gallic Acid | Jurkat (Leukemia) | Inhibited proliferation and induced apoptosis in a dose- and time-dependent manner. |
| Catechin Derivatives (12, 15, 16) | MCF-7 (Breast) | Showed 95%, 100%, and 97% inhibition of breast cancer cells at 50 µM concentrations, respectively. nih.gov |
| Glycyrrhetinic Acid Derivative (Compound 1) | HCT116 (Colon) | Displayed strong proliferative inhibition with IC50 values in the range of 2-6 μM. nih.gov |
| Betulin Acid Ester Derivatives | MV4-11 (Leukemia), A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) | Exhibited strong antiproliferative activity with IC50 values between 2 and 5 µM. mdpi.com |
| Fluoroquinolone Derivatives | K562 (Leukemia), A549 (Lung), MCF7 (Breast), PANC1 (Pancreatic), T47D (Breast), PC3 (Prostate) | Exerted antiproliferation with IC50 values <50 µM in various cancer cell lines. waocp.org |
Research in Pharmaceutical Development
4,6-Dichloronicotinic acid, a derivative of nicotinic acid, is a versatile intermediate in the synthesis of various organic compounds, including those with pharmaceutical applications. lookchem.com Its unique structure allows it to be incorporated into drug molecules, potentially enhancing their therapeutic properties. lookchem.comchemimpex.com
Precursors for Drug Candidates
4,6-Dichloronicotinic acid serves as a key building block in the development of pharmaceuticals. lookchem.com It is particularly useful in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs. Its reactivity makes it a valuable precursor for creating biologically active molecules, such as enzyme inhibitors and receptor ligands.
For example, 6-hydroxynicotinic acid, which can be produced from nicotinic acid, is a valuable pharmaceutical intermediate. researchgate.net It plays a crucial role in the synthesis of nitrogen-containing heterocyclic compounds that are important in the development of new drugs. researchgate.net
The synthesis of various drug candidates often involves the use of nicotinic acid derivatives as starting materials. For instance, 2,6-dichloronicotinic acid has been used as a starting material in the synthesis of compounds with potential anti-HIV-1 activity. mdpi.com Similarly, 5,6-dichloronicotinic acid has been used in the synthesis of piperazine-containing drugs. nih.gov
The versatility of these compounds is further highlighted by their use in creating thiopeptide antibiotics, which have a broad range of biological activities, including anticancer and antifungal properties. mdpi.com The regioselective differentiation of the two α positions in 2,6-dichloronicotinic acid has been a key strategy in the synthesis of these complex molecules. mdpi.com
Development of Drugs Targeting Neurological Disorders
Research into novel treatments for neurological disorders has identified derivatives of nicotinic acid as promising scaffolds for drug development. While direct studies on this compound are limited in this context, its chlorinated analogs, particularly dichloronicotinic acids, serve as crucial intermediates in the synthesis of compounds aimed at treating neurodegenerative diseases like Alzheimer's disease. chemimpex.commdpi.combiosynth.com These derivatives are being investigated for their ability to modulate key biological targets implicated in the progression of such disorders.
One area of focus is the development of cholinesterase inhibitors, which help to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in managing Alzheimer's symptoms. nih.govdiva-portal.org For instance, novel multifunctional agents for Alzheimer's treatment have been synthesized by linking 2,3-dihydro-1H-cyclopenta[b]quinoline with 5,6-dichloronicotinic acid. nih.govnih.gov These hybrid molecules have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine.
In one study, a series of these cyclopentaquinoline derivatives were synthesized and evaluated. nih.gov The results showed that their inhibitory activity was potent, with some compounds exhibiting IC50 values (the concentration of an inhibitor where the response is reduced by half) in the nanomolar range. For example, compound 3b in the study demonstrated an IC50 value of 0.052 µM for acetylcholinesterase inhibition. nih.gov Another study on tetrahydroacridine derivatives conjugated with 5,6-dichloronicotinic acid also reported a derivative (3b) with a highly potent IC50 of 1.02 nM against AChE. mayoclinic.org
These findings highlight the importance of dichloronicotinic acid derivatives as building blocks in the creation of potent cholinesterase inhibitors. The unique structure of these analogs allows for the development of multi-target-directed ligands that could offer a more effective therapeutic approach for complex neurological conditions like Alzheimer's disease. nih.govmayoclinic.org
Table 1: Inhibitory Activity of Dichloronicotinic Acid Analogs against Cholinesterases
| Compound | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| 2,3-dihydro-1H-cyclopenta[b]quinoline-5,6-dichloronicotinic acid hybrid (3b) | Acetylcholinesterase (AChE) | 0.052 µM | nih.gov |
| 9-amino-1,2,3,4-tetrahydroacridine-5,6-dichloronicotinic acid conjugate (3b) | Acetylcholinesterase (AChE) | 1.02 nM | mayoclinic.org |
Applications in Cardiovascular Disease Research
The broader family of nicotinic acids, to which this compound belongs, has been a subject of cardiovascular research for decades, primarily focusing on its effects on lipid metabolism. Recent studies have also shed light on the role of its metabolites in cardiovascular health.
Adenosine (B11128) Receptor Agonist Properties of Analogues
While direct evidence for this compound or its close analogs as potent adenosine receptor agonists is not prominent in current research, the general class of adenosine receptor agonists is of significant interest in cardiovascular medicine. Adenosine receptors, particularly the A1 and A2A subtypes, are involved in cardioprotective mechanisms. caldic.com Agonists of these receptors can modulate heart rate, coronary blood flow, and inflammation, making them potential therapeutic targets for conditions like myocardial ischemia. caldic.com Research in this area is extensive, with various synthetic agonists being developed and tested for their receptor binding affinity and selectivity. google.com However, the specific contribution of this compound derivatives to this field remains an area for future investigation.
Effects on Lipid Metabolism
Nicotinic acid (niacin) is well-known for its beneficial effects on the lipid profile. researchgate.netsemanticscholar.org It is effective at lowering levels of low-density lipoprotein (LDL) cholesterol and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol. researchgate.netresearchgate.net For instance, niacin can lower triglycerides by as much as 25% and raise HDL cholesterol by over 30%. researchgate.net These effects are dose-dependent, with higher doses leading to more pronounced changes in lipid levels. mdpi.com
However, recent research has uncovered a more complex role for nicotinic acid metabolism in cardiovascular disease. Studies have identified two terminal metabolites of excess niacin, N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), that are associated with an increased risk of major adverse cardiovascular events. chemimpex.comxdbiochems.comcam.ac.uk Elevated levels of 2PY and 4PY have been linked to vascular inflammation, a key process in the development of atherosclerosis. xdbiochems.comjmb.or.kr Specifically, the 4PY metabolite has been shown to increase the expression of VCAM-1 (Vascular Cell Adhesion Molecule-1), which promotes leukocyte adhesion to blood vessel walls, a critical step in plaque formation. caldic.comxdbiochems.com Individuals with the highest levels of these metabolites were found to have a 1.6 to 2 times higher risk of major cardiac events. chemimpex.comjmb.or.kr This "niacin paradox," where the drug improves lipid profiles but does not consistently reduce cardiovascular events, may be explained by the pro-inflammatory effects of these metabolites. caldic.comjmb.or.kr
Table 2: Effects of Nicotinic Acid on Lipid Profile
| Lipid Parameter | Effect of Nicotinic Acid | Approximate Percentage Change | Source |
|---|---|---|---|
| Triglycerides | Decrease | ~25% | researchgate.net |
| Low-Density Lipoprotein (LDL) Cholesterol | Decrease | ~5-20% (dose-dependent) | mdpi.com |
Applications in Agrochemical Research
This compound and its derivatives, particularly its chlorinated forms, are significant in the field of agrochemical research. They serve as precursors for various pesticides and are also involved in the metabolic breakdown of certain insecticides.
Precursor to Pesticides and Herbicides
Chlorinated analogs of this compound, such as 4,6-dichloronicotinic acid and 5,6-dichloronicotinic acid, are versatile intermediates in the synthesis of agrochemicals. chemimpex.comnih.govmdpi.com These compounds serve as building blocks for a range of products, including herbicides, fungicides, and insecticides. mdpi.commdpi.com The presence of chlorine atoms on the pyridine ring enhances the reactivity of these molecules, allowing for further chemical modifications to create active ingredients that can selectively target pests and weeds. mdpi.com For example, 2,6-dichloronicotinic acid and its derivatives are known to induce disease resistance in plants and are used as intermediates for herbicides. The synthesis of neonicotinoid pesticides, a major class of insecticides, can also involve intermediates derived from dichloronicotinic acids.
Insecticide Metabolism Studies
The metabolism of modern insecticides, such as neonicotinoids, is an important area of study to understand their environmental fate and potential for resistance development. Research has shown that the breakdown of neonicotinoids like imidacloprid (B1192907) can lead to the formation of nicotinic acid derivatives. A common metabolic pathway involves the formation of 6-chloronicotinic acid, which is a major metabolite found after exposure to these insecticides. This intermediate can be further metabolized by microorganisms in the soil through hydroxylation, leading to the formation of compounds like 6-hydroxynicotinic acid. Subsequent metabolic steps can then produce dihydroxylated derivatives, such as 2,6-dihydroxynicotinic acid, as part of the mineralization process that breaks down the insecticide into simpler compounds. This metabolic pathway highlights the role of dihydroxynicotinic acid structures in the natural degradation of widely used pesticides.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,3-dihydro-1H-cyclopenta[b]quinoline |
| 5,6-Dichloronicotinic acid |
| Acetylcholine |
| Acetylcholinesterase (AChE) |
| Butyrylcholinesterase (BuChE) |
| 9-amino-1,2,3,4-tetrahydroacridine |
| N1-methyl-2-pyridone-5-carboxamide (2PY) |
| N1-methyl-4-pyridone-3-carboxamide (4PY) |
| Low-Density Lipoprotein (LDL) |
| High-Density Lipoprotein (HDL) |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) |
| 4,6-Dichloronicotinic acid |
| 2,6-Dichloronicotinic acid |
| Imidacloprid |
| 6-Chloronicotinic acid |
| 6-Hydroxynicotinic acid |
Advanced Analytical Methodologies in Dihydroxynicotinic Acid Research
Spectroscopic Techniques for Characterization
Spectroscopy is fundamental to identifying the molecular structure of 4,6-dihydroxynicotinic acid. Each method provides unique information about its atomic composition, functional groups, and electronic environment.
NMR spectroscopy is a powerful tool for determining the precise arrangement of hydrogen and carbon atoms within a molecule.
¹H NMR Spectroscopy : In a ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring would appear as distinct signals. The chemical environment of each proton is unique, leading to separate peaks. The protons of the two hydroxyl groups and the carboxylic acid group are also observable, though their signals can be broad and may exchange with deuterium (B1214612) in solvents like D₂O.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum would show distinct signals for the carbons in the pyridine ring, with those bonded to electronegative oxygen and nitrogen atoms shifted downfield. The carbon of the carboxylic acid group would appear at a characteristic downfield position.
Predicted NMR data for the closely related ethyl 4,6-dihydroxynicotinate can be used to estimate the spectral characteristics of the parent acid. ichemical.com
Table 1: Predicted NMR Data for this compound This data is predictive and may vary from experimental values.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H | ~8.0-8.5 | Pyridine ring proton |
| ¹H | ~6.0-6.5 | Pyridine ring proton |
| ¹H | 10.0-13.0 | Carboxylic acid proton (broad) |
| ¹H | 9.0-11.0 | Hydroxyl protons (broad) |
| ¹³C | ~165-175 | Carboxylic acid carbon (C=O) |
| ¹³C | ~160-170 | Ring carbons attached to OH (C-O) |
| ¹³C | ~140-150 | Ring carbon adjacent to N |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by several key absorption bands. The presence of strong hydrogen bonding in related hydroxynicotinic acids significantly influences the position and shape of these bands.
O-H Stretch : A very broad band would be expected in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H group, which overlaps with the hydroxyl O-H stretches.
C=O Stretch : A strong absorption band for the carbonyl group of the carboxylic acid would typically appear between 1680-1710 cm⁻¹.
C=C and C=N Stretches : Absorptions corresponding to the pyridine ring vibrations would be found in the 1450-1600 cm⁻¹ region.
C-O Stretch : The stretching vibrations for the C-O bonds of the hydroxyl groups would appear in the 1200-1300 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound This data is based on typical ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid & Phenolic OH | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |
| Pyridine Ring | C=C and C=N Stretches | 1450-1600 | Medium-Strong |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry can confirm the exact mass with high precision.
For this compound (C₆H₅NO₄), the calculated molecular weight is approximately 155.11 g/mol . In an MS experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. Common fragmentation patterns for carboxylic acids include the loss of a water molecule (-18 Da) or the loss of the carboxyl group as CO₂ (-44 Da). libretexts.orgyoutube.com The fragmentation of the pyridine ring would also produce characteristic ions. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
|---|---|---|
| [M+H]⁺ | 156 | Protonated Molecule |
| [M]⁺ | 155 | Molecular Ion |
| [M-H₂O]⁺ | 137 | Loss of water |
UV-Visible spectrophotometry measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. The conjugated π-system of the dihydroxypyridine ring in this compound allows it to absorb light in the UV region. Dihydropyridine (B1217469) derivatives typically exhibit absorption spectra with maxima between 270 nm and 410 nm. beilstein-journals.orgnih.gov The exact position and intensity of the absorption bands (λmax) are sensitive to pH and solvent, as these factors can affect the protonation state of the hydroxyl and carboxylic acid groups. For instance, related dihydropyridine derivatives show absorption peaks that shift upon changes in their chemical environment. nih.gov
Table 4: Predicted UV-Visible Absorption Data for this compound
| Transition | Predicted λmax (nm) | Solvent/pH Dependence |
|---|---|---|
| π → π* | ~270-290 | High |
Mass Spectrometry (MS)
Chromatographic Separations and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a polar carboxylic acid, has low volatility and is not suitable for direct GC analysis. jfda-online.com To overcome this, a derivatization step is necessary to convert the non-volatile acid into a more volatile derivative. google.com
A common method is silylation, where the acidic protons of the carboxylic acid and hydroxyl groups are replaced with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, allowing it to pass through the GC column. After separation, the compound is typically detected using a mass spectrometer (GC-MS), which provides both quantification and structural confirmation based on the mass of the derivatized molecule and its fragmentation pattern. mdpi.com The analysis of other nicotinic acid derivatives by GC-MS often requires such derivatization to achieve successful separation and detection. google.com
High-Performance Liquid Chromatography (HPLC) for Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. researchgate.net Its application in the study of nicotinic acid derivatives and other phenolic compounds is well-established, offering high resolution and sensitivity. nih.govresearchgate.net
In the context of this compound research, HPLC is instrumental in monitoring enzymatic reactions and analyzing metabolic pathways. For instance, kinetic analyses of enzymes like flavin monooxygenase (BnFMO) from Bacillus niacini utilize HPLC to track the hydroxylation of 2,6-dihydroxynicotinic acid (2,6-DHNA) or its spontaneously decarboxylated product, 2,6-dihydroxypyridine (B1200036) (2,6-DHP). acs.orgnih.gov
The versatility of HPLC allows for the optimization of various parameters to achieve effective separation. mdpi.com Key parameters that can be adjusted include the composition of the mobile phase, column temperature, flow rate, and detection wavelength. mdpi.com For the analysis of polar compounds like dihydroxynicotinic acids, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The choice of detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), provides further structural information. nih.gov A DAD can provide UV-visible spectra of the eluting compounds, aiding in their initial classification, while an MS detector offers detailed mass and fragmentation data for definitive structural elucidation. nih.gov
A typical HPLC method for analyzing compounds similar to this compound might involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer (like acetic acid) and an organic solvent (like methanol). mdpi.com The detection is often performed at a specific UV wavelength, for example, 269 nm, to maximize the signal for the analytes of interest. mdpi.com The method's sensitivity can reach the picomole level, making it suitable for analyzing trace amounts in biological samples. nih.gov
Table 1: HPLC Parameters for Analysis of Related Compounds
| Parameter | Value/Type | Source |
| Column | C18 reversed-phase | researchgate.net |
| Mobile Phase | Gradient of aqueous buffer and organic solvent | mdpi.com |
| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS) | nih.gov |
| Sensitivity | Approx. 1 pmol | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds. walshmedicalmedia.com In the analysis of acidic compounds like dihalonicotinic acids, a derivatization step is often necessary to increase their volatility and thermal stability for GC analysis. uark.edu
Research on dihalonicotinic acids has demonstrated the effectiveness of GC-MS in separating and identifying a mixture of these compounds after conversion to their methyl esters. uark.edu Various esterification methods have been compared, with the use of diazomethane (B1218177) proving to be the most efficient, providing a quantitative yield without side reactions. uark.edu This method allowed for the elution of all six methyl dihalonicotinates within nineteen minutes with excellent peak resolution and a detection limit of approximately 1 ng/µL. uark.edu
The mass spectrometer component of the GC-MS provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for unambiguous identification of the compounds. walshmedicalmedia.com The resulting total ion chromatogram (TIC) displays a series of peaks, each representing a different compound, which can be identified by comparing their mass spectra to a library of known compounds. walshmedicalmedia.com
For the analysis of related compounds like 6-chloronicotinic acid in human urine, a GC-MS/MS method has been developed. nih.gov This involved a solid-phase extraction (SPE) for sample clean-up, followed by derivatization prior to GC-MS/MS analysis. nih.gov This sensitive method achieved detection limits in the picogram per milliliter range. nih.gov
Table 2: GC-MS Analysis of Dihalonicotinic Acid Methyl Esters
| Parameter | Finding | Source |
| Derivatization Method | Diazomethane (quantitative yield) | uark.edu |
| Analysis Time | < 19 minutes | uark.edu |
| Detection Limit | ~1 ng/µL | uark.edu |
| Peak Resolution | Excellent | uark.edu |
X-ray Crystallography and Cryo-Electron Microscopy in Enzyme Structural Studies
Understanding the enzymatic processes involving dihydroxynicotinic acid necessitates detailed three-dimensional structural information of the enzymes involved. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine the atomic-level structures of macromolecules. biologiachile.clcancer.gov
X-ray Crystallography has been instrumental in revealing the structures of numerous enzymes involved in the degradation of nicotinic acid and related compounds. numberanalytics.com This technique requires the protein to be in a crystalline form, which, when exposed to an X-ray beam, produces a diffraction pattern that can be used to calculate the electron density and thus the atomic structure of the protein. numberanalytics.com
For example, the crystal structure of nicotinate (B505614) dehydrogenase (NDH) from Eubacterium barkeri, an enzyme that catalyzes the hydroxylation of nicotinate to 6-hydroxynicotinate, was determined by X-ray crystallography. nih.govpnas.org This study revealed that the enzyme is a molybdoenzyme and that selenium is bound as a terminal Mo=Se ligand to molybdenum at the active site. nih.govpnas.org The structure was resolved to 2.2 Å, providing detailed insights into the catalytic mechanism. ebi.ac.ukatomistry.com Similarly, the crystal structure of 2,6-dihydroxypyridine 3-hydroxylase, an enzyme in the nicotine (B1678760) degradation pathway, was solved at 2.6 Å resolution. nih.gov
Cryo-Electron Microscopy (cryo-EM) has emerged as a powerful alternative and complementary technique to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize. cancer.gov In cryo-EM, protein samples are flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. cancer.gov Thousands of 2D projection images are then computationally combined to reconstruct a 3D model of the protein. researchgate.net
Recent studies have demonstrated the power of cryo-EM in achieving near-atomic resolution for enzymes. For instance, a combined approach using both X-ray crystallography and cryo-EM was employed to determine the structure of a flavin monooxygenase (BnFMO) from Bacillus niacini. acs.orgnih.gov This enzyme is involved in the hydroxylation of 2,6-dihydroxynicotinic acid. acs.orgnih.gov A cryo-EM structure of BnFMO in complex with 2,6-dihydroxypyridine (a substrate analog) was obtained, which allowed for the prediction of key catalytic residues. acs.orgnih.gov This demonstrates the utility of cryo-EM in capturing enzyme-ligand interactions. The resolution of cryo-EM structures for enzymes can now reach below 2.0 Å, providing a level of detail comparable to high-resolution X-ray crystallography. biorxiv.org
Table 3: Structural Data of Enzymes Related to Dihydroxynicotinic Acid Metabolism
| Enzyme | Organism | Technique | Resolution | Key Finding | Source(s) |
| Nicotinate Dehydrogenase (NDH) | Eubacterium barkeri | X-ray Crystallography | 2.2 Å | Contains a Mo=Se ligand at the active site. | nih.govpnas.orgebi.ac.uk |
| 2,6-dihydroxypyridine 3-hydroxylase | Arthrobacter nicotinovorans | X-ray Crystallography | 2.6 Å | FAD-dependent aromatic hydroxylase. | nih.gov |
| Flavin Monooxygenase (BnFMO) | Bacillus niacini | X-ray Crystallography & Cryo-EM | - | Trimeric structure, liganded structure with 2,6-DHP obtained. | acs.orgnih.gov |
Theoretical and Computational Studies on Dihydroxynicotinic Acids
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nuv.ac.in These studies are instrumental in understanding the interactions between a ligand, such as 4,6-dihydroxynicotinic acid or its analogs, and a biological target, typically a protein or enzyme.
Research on related dihydroxynicotinic acid compounds has utilized these methods to elucidate their roles in metabolic pathways. For instance, studies on the degradation of nicotinic acid in Bacillus niacini involve enzymes that interact with dihydroxynicotinic acid intermediates. While 2,6-dihydroxynicotinic acid is the specific substrate studied, the modeling approaches are directly relevant. A flavin monooxygenase (BnFMO) from this pathway, which catalyzes a hydroxylation reaction, was studied using a combination of cryo-electron microscopy and molecular modeling to understand its structure and function. nih.gov Such structural data is crucial for performing accurate molecular docking simulations to predict how substrates and inhibitors bind. nih.gov
Docking studies on various pyridine (B92270) derivatives have been successfully used to predict their binding affinity and orientation within the active sites of enzymes like acetylcholinesterase (AChE) and pancreatic lipase. arabjchem.orgajol.info These studies help identify key interactions, such as hydrogen bonds and π-π stacking, that are crucial for the molecule's biological activity. arabjchem.org
| Target Enzyme | Ligand Class | Key Interaction Types Predicted | Software/Method Example |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Quinoline (B57606) Derivatives | Hydrogen Bonding, π-π Stacking | AutoDock Vina |
| Pancreatic Lipase (PL) | Phytochemicals | Hydrogen Bonding, Hydrophobic Interactions | MM/GBSA Calculation |
| c-KIT Tyrosine Kinase | 2-Isoxazoline Derivatives | Binding Energy Calculation | BIOVIA Discovery Studio |
A direct outcome of molecular modeling and the analysis of ligand-bound enzyme structures is the ability to predict which amino acid residues in the enzyme's active site are critical for catalysis. researchgate.net When a substrate like a dihydroxynicotinic acid is modeled into an enzyme's active site, its proximity to specific residues can suggest their role in the chemical reaction.
In the study of the flavin monooxygenase (BnFMO) from Bacillus niacini, obtaining a liganded structure allowed for predictions about potential catalytic residues involved in the hydroxylation of a dihydroxynicotinic acid substrate. nih.gov Similarly, research on L-6-hydroxynicotine oxidase (LHNO), another enzyme involved in nicotine (B1678760) degradation, used computational models to probe the roles of active site residues like Asn166, Tyr311, and Lys287 in the catalytic mechanism. nih.gov
Computational tools and frameworks, such as SCREEN and EnzymeFlow, have been developed to predict catalytic residues from protein sequences and structures, highlighting the importance of this area of research. researchgate.netarxiv.org These methods often use graph neural networks or contrastive learning to identify residues that are key to enzyme function. researchgate.netbiorxiv.org The characterization of these residues involves analyzing their properties, such as charge, polarity, and position within the protein structure. semanticscholar.org
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules from first principles. preprints.orgnrel.gov These methods provide detailed information about molecular orbitals, charge distributions, and vibrational frequencies. nrel.govqulacs.org
For molecules in the hydroxynicotinic acid family and related pyridine derivatives, DFT calculations have been used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Calculate Electronic Properties: Compute energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Simulate Vibrational Spectra: Predict infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure.
Analyze Intermolecular Interactions: Model the interactions between the molecule and solvents or other molecules, which is essential for understanding its behavior in a biological environment. mdpi.com
Studies on related compounds, such as N-substituted-3-oxypyridyl betaines and tetrahydroacridines, have successfully used DFT to assess electronic properties and support experimental findings from NMR and vibrational spectroscopy. mdpi.comacs.org For instance, in a study of flavonol with methacrylic acid and 4-vinylpyridine, DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to find the optimal energy minimization conformation and understand the interactions in different solvents. mdpi.com
| Parameter | Description | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first electron-empty orbital. | Indicates the ability to accept electrons (electrophilicity). |
| Energy Gap (ΔE = ELUMO - EHOMO) | The difference in energy between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify sites susceptible to electrophilic or nucleophilic attack. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Corresponds to peaks in IR and Raman spectra, used for structural validation. |
Structure-Activity Relationship (SAR) Analysis of Derivatives
Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. gu.se By synthesizing and testing a series of derivatives with systematic modifications, researchers can identify which parts of the molecule are essential for its function.
While specific SAR studies focused solely on this compound are not widely documented, extensive research on related nicotinic acid and quinoline derivatives provides a framework for how such an analysis would proceed. For example, SAR studies on 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids investigated how changing substituents at various positions on the ring system affected their cytotoxic activity. acs.org This study found that an unsubstituted C-6 position and specific aminopyrrolidinyl derivatives at the C-7 position led to the most potent compounds. acs.org
| Derivative | Modification (Compared to Parent) | Observed Activity (e.g., IC50) | SAR Implication |
|---|---|---|---|
| Parent Compound | - | 10 µM | Baseline activity. |
| Derivative A | Added methyl group at C-2 | 5 µM | Small hydrophobic group at C-2 may enhance binding. |
| Derivative B | Added chloro group at C-5 | 2 µM | Electron-withdrawing group at C-5 significantly improves potency. |
| Derivative C | Replaced carboxylic acid with ester | 50 µM | The carboxylic acid group is critical for activity, possibly for H-bonding. |
Future Research Directions for 4,6 Dihydroxynicotinic Acid
Elucidating Undiscovered Metabolic Pathways
The microbial breakdown of N-heterocyclic aromatic compounds is a critical area of research, driven by the need for effective bioremediation strategies. wooster.edu While the metabolic pathways for nicotinic acid and its key intermediate, 6-hydroxynicotinic acid (6-HNA), have been detailed in several bacteria, the catabolism of 4,6-dihydroxynicotinic acid remains largely uncharacterized. nih.govbiorxiv.orgsemanticscholar.org
Future research should prioritize the discovery and elucidation of microbial pathways capable of degrading this compound. Investigations could begin by screening soil and water microorganisms from contaminated environments for the ability to utilize this compound as a carbon or nitrogen source. A key focus would be the identification of novel hydroxylase and dehydrogenase enzymes analogous to those found in the well-documented nicotinic acid degradation pathways of Bacillus and Pseudomonas species. wooster.edusemanticscholar.org For instance, in some bacteria, nicotinic acid is hydroxylated to 6-HNA, which is then converted to 2,6-dihydroxynicotinic acid. wooster.edubiorxiv.orgsemanticscholar.org A similar, yet distinct, pathway may exist for the 4,6-dihydroxy isomer.
In Aspergillus nidulans, a eukaryotic fungus, nicotinic acid is metabolized via 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (B106003) and then to 2,3,6-trihydroxypyridine (B1195510), showcasing the diversity of catabolic strategies in nature. nih.govbiorxiv.org Research into the metabolism of this compound could uncover similarly unique pathways and novel intermediate metabolites, expanding our fundamental understanding of microbial biochemistry. nih.gov
Table 1: Known Microbial Catabolic Pathways of Nicotinic Acid Analogs
| Starting Compound | Key Intermediates | Organism(s) |
|---|---|---|
| Nicotinic Acid | 6-Hydroxynicotinic acid, 2,6-Dihydroxynicotinic acid | Bacillus sp. semanticscholar.orgresearcher.life |
| Nicotinic Acid | 6-Hydroxynicotinic acid, 2,5-Dihydroxypyridine | Pseudomonas sp. semanticscholar.org |
| 6-Chloronicotinic Acid | 6-Hydroxynicotinic acid | Bradyrhizobiaceae strain SG-6C researchgate.net |
Exploring Novel Biological Activities and Therapeutic Potentials
While detailed information on the specific biological activities of this compound is limited, the broader pyridine (B92270) family of compounds is known for a wide range of biological effects. ontosight.ai Its derivatives, in particular, have shown significant promise in medicinal chemistry. For example, ethyl 4,6-dihydroxynicotinate serves as a reactant in the synthesis of pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase and derivatives of pyridazinopyrimidinone that act as PDE5 inhibitors. chemicalbook.com
A crucial future research direction is the systematic synthesis and screening of a diverse library of this compound derivatives to identify novel therapeutic agents. This compound can serve as a valuable scaffold or precursor for creating new molecules with potential biological activities. aaronchem.comcymitquimica.com Research efforts could draw inspiration from related nicotinic acid structures that have yielded potent drug candidates. For instance, various derivatives of dichloronicotinic acid have been investigated as intermediates for pharmaceuticals targeting neurological disorders, as anti-cancer agents, and in the development of multipotent agents for Alzheimer's disease treatment. chemimpex.comnih.gov
Future studies should focus on creating amides, esters, and other functionalized forms of this compound and evaluating their activity against a broad range of biological targets, including enzymes and receptors implicated in human diseases.
Table 2: Therapeutic Applications of Related Nicotinic Acid Scaffolds
| Derivative Class | Therapeutic Target/Application | Source |
|---|---|---|
| Pyridone Diaryl Ethers | HIV-1 Reverse Transcriptase Inhibition | chemicalbook.com |
| Pyridazinopyrimidinone Derivatives | PDE5 Inhibition | chemicalbook.com |
| Dichloronicotinic Acid Derivatives | Intermediates for Neurological Disorder Drugs | chemimpex.com |
| Dichloronicotinic Acid Moiety | Anti-Alzheimer's Disease Agents | nih.gov |
Development of Advanced Synthetic Strategies
The utility of this compound as a building block in pharmaceutical and agrochemical development is contingent upon the availability of efficient and scalable synthetic methods. ontosight.aicymitquimica.com While it can be used as an intermediate, future research must focus on developing advanced synthetic strategies to improve its accessibility and facilitate its modification. ontosight.ai
One promising avenue is the development of biocatalytic processes. The industrial-scale production of 6-hydroxynicotinic acid via microbial fermentation demonstrates the power of biotechnology in synthesizing functionalized pyridines. researchgate.netresearchgate.net Researchers could explore the use of engineered microorganisms or isolated enzymes, such as nicotinic acid dehydrogenase, to achieve regioselective hydroxylation of nicotinic acid precursors to produce this compound. researchgate.net
In parallel, advances in traditional organic synthesis are needed. This includes the development of novel methods for the regioselective functionalization of the pyridine ring, allowing chemists to precisely modify the core structure. mdpi.com Techniques like regioselective cross-coupling reactions, which have been successfully applied to dichloronicotinic acid derivatives for the synthesis of complex thiopeptide antibiotic cores, could be adapted for this compound. nih.govmdpi.com Such strategies would enable the controlled construction of complex molecules for therapeutic screening and materials science applications.
Environmental and Industrial Applications of Dihydroxynicotinic Acid Research
Beyond medicine, research into this compound has significant potential in environmental and industrial contexts. The study of its metabolic pathways directly informs the field of bioremediation, which uses microorganisms to degrade environmental pollutants. clu-in.orgpressbooks.pubnih.gov N-heterocyclic aromatic compounds (NHACs) are common environmental contaminants, and understanding how microbes break them down is key to cleaning up polluted sites. wooster.edunih.gov Future research could investigate the potential of microorganisms that metabolize this compound for the bioremediation of specific industrial wastes containing pyridine-based pollutants.
Industrially, this compound could become a valuable platform chemical. Its structural relative, 6-hydroxynicotinic acid, is produced on a multi-ton scale and serves as a versatile building block for agrochemicals like herbicides and insecticides. chemimpex.comresearchgate.net A primary goal for future research is to determine if this compound can serve a similar role. This would involve not only developing cost-effective production methods, as mentioned previously, but also exploring its use as a precursor for:
Agrochemicals: Creating novel herbicides, fungicides, or pesticides. ontosight.aichemimpex.com
Advanced Materials: Serving as a monomer or additive in the synthesis of specialized polymers or coatings. chemimpex.com
Dyes and Pigments: Acting as an intermediate in the synthesis of novel colorants. lookchem.com
By establishing robust production routes and demonstrating its utility as a chemical intermediate, research can position this compound as a key component in sustainable chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the optimal chromatographic conditions for separating 4,6-Dihydroxynicotinic acid from structurally similar pyridinecarboxylic acids?
- Methodological Answer : Use hydrophilic interaction liquid chromatography (HILIC) with a ZIC-HILIC column, as demonstrated for analogous acids like citric and fumaric acids. Adjust mobile phase composition (e.g., acetonitrile/ammonium acetate buffer) based on polarity differences. Retention times for structurally similar acids range from 4.4–7.2 minutes under these conditions, providing a baseline for method optimization . For separation from chlorinated analogs (e.g., 4,6-dichloronicotinic acid), gradient elution with pH-controlled buffers may enhance resolution .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the positions of hydroxyl and carboxyl groups. Compare spectral data with derivatives like this compound Ethyl Ester (InChI:
1/C8H9NO4...) . - Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO, theoretical 155.02 g/mol).
- IR Spectroscopy : Identify characteristic O–H (3200–3600 cm) and C=O (1680–1720 cm) stretches .
Q. What are the critical factors in maintaining the stability of this compound during long-term storage?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation or hydrolysis, as recommended for structurally related dihydroxy acids like 4,6-Dihydroxyisophthalic acid . Avoid exposure to light and moisture, which may degrade the hydroxyl and carboxyl functionalities.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported microbial degradation pathways of this compound across different bacterial species?
- Methodological Answer : Conduct comparative genomic and enzymological analyses:
- Gene Knockout Studies : Disrupt putative pathway genes (e.g., hxnT or hxnW in Aspergillus) to identify functional enzymes .
- Metabolite Profiling : Use -labeled this compound to track intermediates via LC-MS in species like Pseudomonas (cleaves C5–C6) versus Bacillus (forms 2,3,6-THP) .
- Systematic Review : Apply Cochrane criteria to evaluate methodological biases in existing studies (e.g., growth conditions, detection limits) .
Q. What experimental approaches are required to elucidate the enzymatic mechanisms involved in the ring-opening of this compound derivatives?
- Methodological Answer :
- Enzyme Kinetics : Purify ring-opening enzymes (e.g., HxnM cyclic imidase) and measure activity via UV-Vis monitoring of α-HGA formation .
- Structural Biology : Perform X-ray crystallography or cryo-EM to resolve active-site interactions with substrates like 5,6-DHPip-2-O .
- Isotope Labeling : Synthesize deuterated analogs (e.g., Nicotinic-d acid) to trace hydrogen transfer during catalysis .
Q. How can researchers design isotope-labeling studies to track the metabolic fate of this compound in microbial systems?
- Methodological Answer :
- Synthesis of Labeled Analogs : Use deuterated precursors (e.g., Nicotinic-d acid) to synthesize - or -labeled this compound .
- Tracer Experiments : Incubate labeled compound with microbial cultures (e.g., Arthrobacter sp.) and analyze metabolites via LC-HRMS. Compare fragmentation patterns to unlabeled controls .
Q. What methodological challenges arise in quantifying this compound in complex biological matrices, and how can they be addressed?
- Methodological Answer :
- Matrix Interference : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate the compound from proteins and salts .
- Detection Sensitivity : Derivatize with EDC/NHS to enhance UV absorbance or fluorescence for HPLC detection .
- Validation : Follow NIST guidelines to assess recovery rates (spiked samples) and limit of quantification (LOQ) using standard curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
